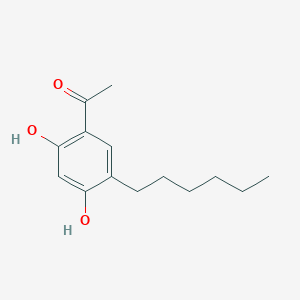
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and an ethylpiperazinyl group at the 5-position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 90°C for a specific duration to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound serves as a precursor in the synthesis of dyes and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazinyl group and a benzoate group with nitro substituents.
Uniqueness
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is unique due to the specific positioning of the chloro and ethylpiperazinyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18) |
Clé InChI |
HHGSPAJQVJEWSC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)









![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)


